Humanes Amylinamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

It plays a crucial role in glycemic regulation by slowing gastric emptying and promoting satiety, thereby preventing post-prandial spikes in blood glucose levels . The human form of amylin has an amidated C-terminus and a disulfide bridge between cysteine residues at positions 2 and 7, which are essential for its full biological activity .

Wissenschaftliche Forschungsanwendungen

Amylin has a wide range of scientific research applications in chemistry, biology, medicine, and industry:

Chemistry: Amylin is used as a model peptide for studying protein folding, aggregation, and amyloid formation.

Biology: In biological research, amylin is used to study its role in glucose homeostasis, satiety, and gastric emptying.

Medicine: Amylin analogs, such as pramlintide, are used as therapeutic agents for managing diabetes mellitus.

Wirkmechanismus

Target of Action

Amylin, also known as islet amyloid polypeptide (IAPP), is a 37-residue peptide hormone . It is co-secreted with insulin from the pancreatic β-cells in response to food consumption . The primary targets of Amylin are the pancreatic β-cells .

Mode of Action

Amylin plays a crucial role in glycemic regulation by slowing gastric emptying and promoting satiety, thereby preventing post-prandial spikes in blood glucose levels . It inhibits homeostatic and hedonic feeding, induces satiety, and decreases body weight . Amylin affects glucose control through several mechanisms, including slowed gastric emptying, regulation of postprandial glucagon, and reduction of food intake .

Biochemical Pathways

Amylin functions as part of the endocrine pancreas and contributes to glycemic control . It is involved in various biological processes such as negative regulation of cell differentiation, cell-cell signaling, sensory perception of pain, eating behavior, signal transduction, negative regulation of bone resorption, apoptotic process, negative regulation of cell population proliferation, protein destabilization, protein homooligomerization, amyloid fibril formation, G protein-coupled receptor signaling pathway, adenylate cyclase-activating G protein-coupled receptor signaling pathway, positive regulation of cytosolic calcium ion concentration, regulation of signaling receptor activity, positive regulation of protein kinase A signaling, negative regulation of mitochondrion organization, negative regulation of protein homooligomerization, positive regulation of apoptotic process, positive regulation of MAPK cascade, positive regulation of protein kinase B signaling, amylin receptor signaling pathway, negative regulation of amyloid fibril formation .

Pharmacokinetics

Amylin is stored as a prohormone within secretory granules inside the β-cells of the pancreas before it is processed to a mature hormone and secreted extracellularly .

Result of Action

The result of Amylin’s action is the regulation of glucose homeostasis. It slows gastric emptying, promotes satiety, and prevents post-prandial spikes in blood glucose levels . It also inhibits homeostatic and hedonic feeding, induces satiety, and decreases body weight .

Action Environment

The action of Amylin is influenced by the environment within the pancreatic β-cells where it is produced and secreted . Factors such as nutrient levels, including glucose, lipids, or amino acids, can trigger its release . The stability and efficacy of Amylin can be affected by these environmental factors within the pancreatic β-cells .

Biochemische Analyse

Biochemical Properties

“Amylin, Human Amidated” interacts with several enzymes, proteins, and other biomolecules. It belongs to the calcitonin peptide family, which includes calcitonin (CT), α- and β-calcitonin gene-related peptide (CGRP), adrenomedullin, and intermedin/adrenomedullin 2 . Amylin is primarily synthesized in the pancreatic islet β-cells . It is co-synthesized and co-secreted with insulin by pancreatic β-cells at a ratio of approximately 10–100:1 (insulin:amylin) in response to nutrient stimuli .

Cellular Effects

“Amylin, Human Amidated” has significant effects on various types of cells and cellular processes. It influences cell function by regulating energy homeostasis, acting as an adiposity signal, and participating in bone metabolism, blood pressure regulation, and locomotor activity . Amylin reportedly has several biological roles . It also suppresses postprandial glucagon secretion indirectly and directly through its effect on pancreatic α-cells .

Molecular Mechanism

The mechanism of action of “Amylin, Human Amidated” involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has an amidated C-terminus and an intramolecular disulfide bridge between cysteine residues at positions 2 and 7, both of which are essential for amylin to carry out its biological activity .

Temporal Effects in Laboratory Settings

The effects of “Amylin, Human Amidated” change over time in laboratory settings. Although most studies investigating the effects of amylin are based on animal models, it has been shown that amylin influences satiation, inhibits postprandial glucagon secretion, slows gastric emptying, and inhibits digestive enzyme secretion through various peripheral and central mechanisms .

Dosage Effects in Animal Models

The effects of “Amylin, Human Amidated” vary with different dosages in animal models. Concurrent amylin and leptin infusion synergistically reduce body weight and adiposity in diet-induced obesity-prone (DIO) rats .

Metabolic Pathways

“Amylin, Human Amidated” is involved in several metabolic pathways. It regulates blood glucose levels, suppresses glucagon release from the pancreas, promotes satiation, and regulates gastric emptying .

Transport and Distribution

“Amylin, Human Amidated” is transported and distributed within cells and tissues. It is co-secreted with insulin from the pancreatic β-cells . Expression of amylin has also been detected in the gastrointestinal system, lung tissue, and nervous system .

Subcellular Localization

The subcellular localization of “Amylin, Human Amidated” and its effects on activity or function are significant. Amylin is primarily synthesized in the pancreatic islet β-cells . It is co-stored and co-secreted with insulin by pancreatic β-cells .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Amylin is synthesized as a preprohormone, which is then cleaved by prohormone protein convertase 1/3 and prohormone protein convertase 2 into pro-amylin . The signal peptide is removed during translation of the protein and transport into the endoplasmic reticulum. Inside the endoplasmic reticulum, a disulfide bond is formed between cysteine residues numbers 2 and 7 . Later in the secretory pathway, the precursor undergoes additional proteolysis and post-translational modification. The terminal glycine amino acid that results from this cleavage allows the enzyme peptidylglycine alpha-amidating monooxygenase to add an amine group, completing the transformation from the precursor protein pro-amylin to the biologically active amylin .

Industrial Production Methods: Industrial production of amylin involves recombinant DNA technology, where the gene encoding human amylin is inserted into a suitable expression system, such as Escherichia coli or yeast. The expressed protein is then purified and subjected to post-translational modifications to achieve the amidated form .

Analyse Chemischer Reaktionen

Types of Reactions: Amylin undergoes various chemical reactions, including oxidation, reduction, and substitution. The disulfide bridge between cysteine residues can be reduced to form free thiol groups, which can then participate in further chemical reactions .

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or performic acid can be used to oxidize the thiol groups to form disulfide bridges.

Reduction: Reducing agents like dithiothreitol or beta-mercaptoethanol can reduce disulfide bridges to free thiol groups.

Substitution: Various chemical reagents can be used to modify specific amino acid residues within the peptide sequence.

Major Products Formed: The major products formed from these reactions include modified forms of amylin with altered biological activity. For example, the reduction of disulfide bridges results in a linear form of amylin, which may have different biological properties compared to the native form .

Vergleich Mit ähnlichen Verbindungen

- Calcitonin Gene-Related Peptide Alpha (CGRP alpha)

- Calcitonin Gene-Related Peptide Beta (CGRP beta)

- Calcitonin

- Pramlintide (an amylin analog)

- Cagrilintide (a long-acting amylin analog)

Uniqueness of Amylin: Amylin’s unique role in regulating glucose homeostasis, gastric emptying, and satiety distinguishes it from other similar compounds. Its co-secretion with insulin and its involvement in the pathogenesis of type 2 diabetes mellitus further highlight its importance in metabolic regulation .

Eigenschaften

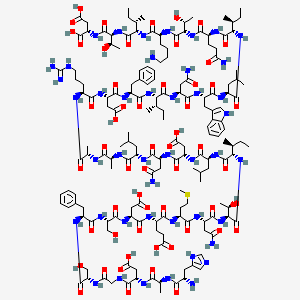

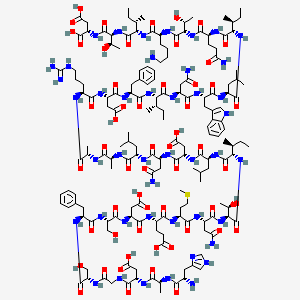

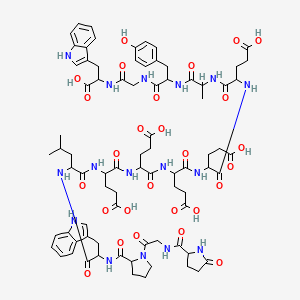

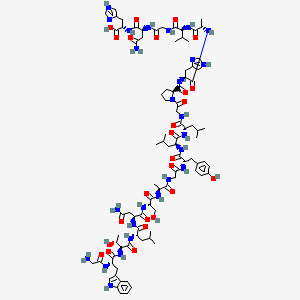

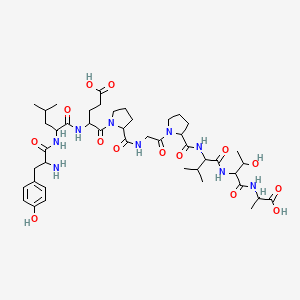

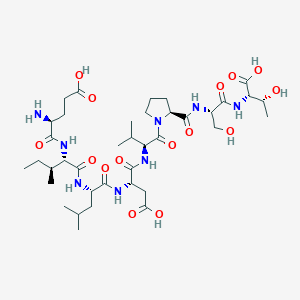

IUPAC Name |

N-[1-[[1-[[1-[[4-amino-1-[[1-[[1-[[1-[[1-[[1-[[1-[[4-amino-1-[[4-amino-1-[[1-[[2-[[1-[[1-[[1-[[1-[[1-[[1-[[4-amino-1-[[1-[[2-[[1-[[4-amino-1-[[1-[[1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[[2-[2-[[16-(2-amino-2-oxoethyl)-19-(2,6-diaminohexanoylamino)-7,13-bis(1-hydroxyethyl)-10-methyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]propanoylamino]-3-hydroxybutanoyl]amino]pentanediamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C165H261N51O55S2/c1-22-75(12)124(159(266)200-95(47-71(4)5)140(247)203-108(64-219)153(260)206-110(66-221)154(261)216-129(84(21)226)163(270)202-105(58-119(174)234)147(254)209-122(73(8)9)157(264)181-61-121(236)187-106(62-217)150(257)198-103(56-117(172)232)148(255)215-128(83(20)225)162(269)190-93(130(175)237)49-87-38-40-89(227)41-39-87)211-132(239)76(13)183-120(235)60-180-136(243)97(50-85-32-25-23-26-33-85)194-144(251)101(54-115(170)230)196-145(252)102(55-116(171)231)197-151(258)107(63-218)205-152(259)109(65-220)204-142(249)99(52-88-59-178-69-182-88)201-158(265)123(74(10)11)210-146(253)96(48-72(6)7)193-141(248)98(51-86-34-27-24-28-35-86)195-143(250)100(53-114(169)229)191-131(238)77(14)184-139(246)94(46-70(2)3)192-137(244)91(37-31-45-179-165(176)177)188-138(245)92(42-43-113(168)228)189-161(268)126(81(18)223)212-133(240)78(15)185-155(262)111-67-272-273-68-112(207-135(242)90(167)36-29-30-44-166)156(263)199-104(57-118(173)233)149(256)214-125(80(17)222)160(267)186-79(16)134(241)213-127(82(19)224)164(271)208-111/h23-28,32-35,38-41,59,69-84,90-112,122-129,217-227H,22,29-31,36-37,42-58,60-68,166-167H2,1-21H3,(H2,168,228)(H2,169,229)(H2,170,230)(H2,171,231)(H2,172,232)(H2,173,233)(H2,174,234)(H2,175,237)(H,178,182)(H,180,243)(H,181,264)(H,183,235)(H,184,246)(H,185,262)(H,186,267)(H,187,236)(H,188,245)(H,189,268)(H,190,269)(H,191,238)(H,192,244)(H,193,248)(H,194,251)(H,195,250)(H,196,252)(H,197,258)(H,198,257)(H,199,263)(H,200,266)(H,201,265)(H,202,270)(H,203,247)(H,204,249)(H,205,259)(H,206,260)(H,207,242)(H,208,271)(H,209,254)(H,210,253)(H,211,239)(H,212,240)(H,213,241)(H,214,256)(H,215,255)(H,216,261)(H4,176,177,179) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLOPBXQQPZYQFA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(C)NC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC3=CN=CN3)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C5CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N5)C(C)O)C)C(C)O)CC(=O)N)NC(=O)C(CCCCN)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C165H261N51O55S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3903.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.